



Application Notes & Protocols: Activating Mureidomycin B Biosynthesis in Streptomyces roseosporus

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Compound of Interest		
Compound Name:	Mureidomycin B	
Cat. No.:	B15579455	Get Quote

Topic: Protocol for Activating **Mureidomycin B** Biosynthesis in Streptomyces roseosporus Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Mureidomycins are uridyl-peptide antibiotics known for their potent activity against the highly refractory pathogen Pseudomonas aeruginosa.[1][2] In the wild-type strain Streptomyces roseosporus NRRL 15998, the biosynthetic gene cluster (BGC) responsible for mureidomycin production, known as the mrd cluster, is cryptic, meaning it is not expressed under standard laboratory conditions.[3] This document provides a detailed protocol for activating this silent BGC through the heterologous expression of a specific activator gene, leading to the production and isolation of novel mureidomycin analogues.

The primary strategy involves the introduction and constitutive expression of the foreign activator gene ssaA, derived from the sansanmycin BGC of Streptomyces sp. strain SS.[3][4] Interestingly, the native ssaA homologue in S. roseosporus, SSGG_02995, is incapable of activating the cluster, making the introduction of the exogenous activator a critical step.[1][3] The SsaA protein functions as a pathway-specific transcriptional activator, binding to conserved sequences in the promoter regions of key biosynthetic genes within the mrd cluster, thereby switching on the production of mureidomycin compounds.[4] This approach not only enables

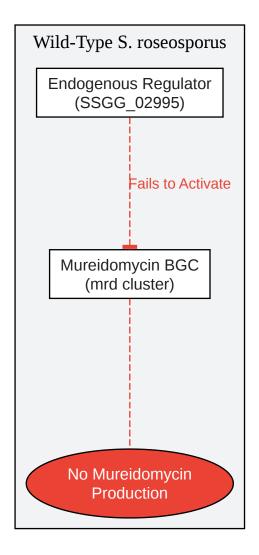


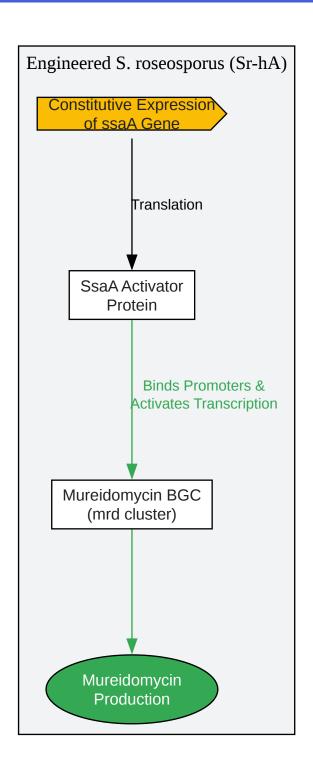
the production of known mureidomycins but has also led to the discovery of eight new acetylated mureidomycin analogues.[1]

Signaling Pathway and Regulatory Logic

The activation of the mureidomycin (mrd) biosynthetic gene cluster is controlled at the transcriptional level. In the wild-type strain, the cluster remains silent. The introduction of the activator protein SsaA bypasses the native, non-functional regulatory system. SsaA directly initiates the transcription of the biosynthetic genes required to assemble the mureidomycin molecule.







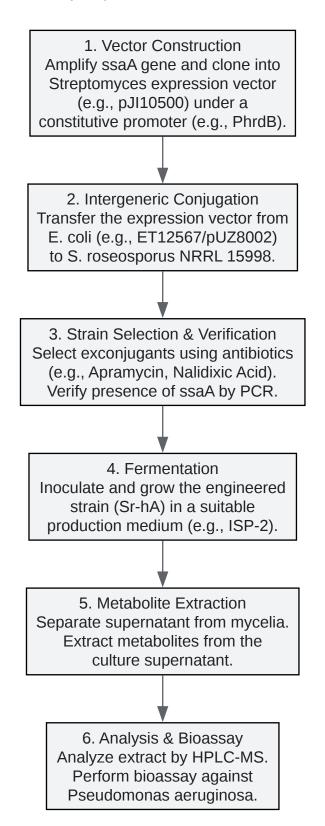
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Caption: Regulatory logic for activating the cryptic mureidomycin gene cluster.

Experimental Workflow



The overall process involves constructing an expression vector for the ssaA gene, introducing it into S. roseosporus via intergeneric conjugation, fermenting the engineered strain, and finally, analyzing the culture for mureidomycin production.





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Caption: Overall experimental workflow for mureidomycin production.

Quantitative Data Summary

Activation of the mrd cluster results in a complex profile of mureidomycin analogues. While absolute production titers are not extensively reported, analytical and bioassay data clearly demonstrate successful activation.

Table 1: Mureidomycin Analogues Produced by Engineered S. roseosporus (Sr-hA) Strain

Peak ID	Compound Name/Analogue	Molecular Formula	Observed [M+H]+ (m/z)
P1	Mureidomycin A	C38H48N8O12S	841.3218
P1'	Dihydro-mureidomycin A	C38H50N8O12S	843.3340
P2	Mureidomycin B	C38H50N8O12S	899.3246
P3	Mureidomycin Analogue 3	C40H50N8O13S	883.3295
P4	Mureidomycin Analogue 4	C41H52N8O13	865.3727
P5	Mureidomycin Analogue 5	C40H50N8O12S	867.3359
P6	N-acetylmureidomycin E	C40H52N8O13S	849.3763
P6'	N-acetylmureidomycin I/J	C40H54N8O13S	851.3909

Data sourced from UPLC-HRMS analysis of culture extracts.[3]

Table 2: Bioactivity of Culture Extracts Against Pseudomonas aeruginosa PA14



Strain	Culture Extract Volume Added	Growth of P. aeruginosa PA14
Wild-Type (S. roseosporus NRRL 15998)	10 - 25 μL	No inhibition
Engineered Strain (Sr-hA)	10 μL	Partial inhibition
Engineered Strain (Sr-hA)	15 μL	Strong inhibition
Engineered Strain (Sr-hA)	20 μL	Complete inhibition
Engineered Strain (Sr-hA)	25 μL	Complete inhibition

Bioactivity determined by observing the growth curves of P. aeruginosa in the presence of fermentation extracts.[5]

Detailed Experimental Protocols Protocol 1: Construction of ssaA Expression Vector

- Gene Amplification: Amplify the complete coding sequence of the ssaA gene (747 bp) from the genomic DNA of Streptomyces sp. strain SS using high-fidelity PCR.
- Vector Preparation: Clone the amplified ssaA fragment into a suitable Streptomyces expression vector, such as pJI10500, under the control of a strong, constitutive promoter (e.g., PhrdB or P*ermE**).
- Transformation: Transform the resulting plasmid (e.g., pJI10500::PhrdB-ssaA) into an E. coli
 methylation-deficient strain suitable for intergeneric conjugation, such as ET12567 carrying
 the helper plasmid pUZ8002.
- Verification: Confirm the integrity of the construct by restriction digest and Sanger sequencing.

Protocol 2: Intergeneric Conjugation

 Recipient Preparation: Grow S. roseosporus NRRL 15998 in a suitable liquid medium (e.g., TSB) to mid-log phase, then harvest and wash the mycelia.



- Donor Preparation: Grow the E. coli donor strain containing the ssaA expression vector to mid-log phase in LB medium supplemented with appropriate antibiotics (e.g., Kanamycin for pUZ8002, Chloramphenicol, Apramycin).
- Mating: Mix the donor and recipient cells and plate the mixture onto a conjugation medium like AS-1 agar.[3] Incubate at 30°C for 16-20 hours.
- Selection: Overlay the plates with a selection layer containing antibiotics to select for S. roseosporus exconjugants. Use an antibiotic to counter-select E. coli (e.g., Nalidixic acid at 25 μg/mL) and an antibiotic to select for the plasmid (e.g., Apramycin at 10 μg/mL).[3]
- Isolation and Verification: Incubate the plates until colonies appear. Isolate single colonies and verify the presence of the integrated ssaA gene by colony PCR.

Protocol 3: Fermentation and Metabolite Production

- Seed Culture: Inoculate a starting culture of the verified engineered strain (Sr-hA) in a seed medium (e.g., 50 mL of Trypticase Soy Broth with 2.5% dextrin) and incubate at 30°C with shaking for 48 hours.
- Production Culture: Transfer the seed culture (e.g., 5% v/v) into a production medium. Liquid ISP-2 medium has been successfully used for this purpose.[5]
- Incubation: Ferment the culture at 30°C with shaking (e.g., 220 rpm) for 4 to 8 days.
- Extraction: After incubation, centrifuge the culture broth to separate the supernatant and mycelia. The mureidomycin analogues are secreted into the supernatant.

Protocol 4: Analysis by HPLC-MS

- Sample Preparation: Filter the culture supernatant through a 0.22 μm filter before analysis.
- Chromatography Conditions:
 - System: UPLC-HRMS system (e.g., Waters ACQUITY UPLC).
 - Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 mm × 50 mm.[3]



Column Temperature: 45°C.[3]

Mobile Phase A: Water with 0.1% Formic Acid.[3]

Mobile Phase B: Acetonitrile.[3]

Flow Rate: 0.3 mL/min.[3]

Gradient:[3]

• 0-10 min: 0% to 15% B

■ 10-15 min: 15% to 50% B

■ 15-17 min: 50% to 100% B

■ 17-19 min: Hold at 100% B

 Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecules [M+H]+ of the mureidomycin analogues.

Protocol 5: Bioassay against P. aeruginosa

- Indicator Strain: Prepare an overnight culture of P. aeruginosa PA14 in LB broth.
- Assay Plate: Prepare agar plates (e.g., Mueller-Hinton agar) and seed them with the P. aeruginosa PA14 culture to create a bacterial lawn.
- Sample Application: Apply aliquots (e.g., 10-100 μL) of the filtered supernatant from the S.
 roseosporus cultures (wild-type and Sr-hA) onto sterile paper discs or directly into wells cut
 into the agar.
- Incubation: Incubate the plates overnight at 37°C.
- Analysis: Measure the diameter of the zone of inhibition around the point of application. A
 clear zone indicates successful production of active anti-Pseudomonas compounds.



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